molecular formula C22H17ClFN3S B11969882 3-(4-chlorophenyl)-5-[(4-fluorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazole

3-(4-chlorophenyl)-5-[(4-fluorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazole

Cat. No.: B11969882
M. Wt: 409.9 g/mol
InChI Key: CTEAJTVEIITHJJ-UHFFFAOYSA-N
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Description

The compound “3-(4-chlorophenyl)-5-[(4-fluorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazole” is a triazole derivative featuring a 1,2,4-triazole core substituted with a 4-chlorophenyl group at position 3, a 4-methylphenyl group at position 4, and a 4-fluorobenzylsulfanyl moiety at position 5. Triazole derivatives are widely studied for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Structural characterization of similar compounds (e.g., X-ray diffraction studies) reveals planar triazole rings stabilized by weak hydrogen bonds, chalcogen interactions, and π-stacking, which influence their supramolecular assembly and biological activity . Notably, this compound’s 4-fluorobenzylsulfanyl substituent may enhance its pharmacokinetic properties by improving lipophilicity and membrane permeability .

Properties

Molecular Formula

C22H17ClFN3S

Molecular Weight

409.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-5-[(4-fluorophenyl)methylsulfanyl]-4-(4-methylphenyl)-1,2,4-triazole

InChI

InChI=1S/C22H17ClFN3S/c1-15-2-12-20(13-3-15)27-21(17-6-8-18(23)9-7-17)25-26-22(27)28-14-16-4-10-19(24)11-5-16/h2-13H,14H2,1H3

InChI Key

CTEAJTVEIITHJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=C(C=C3)F)C4=CC=C(C=C4)Cl

Origin of Product

United States

Biological Activity

The compound 3-(4-chlorophenyl)-5-[(4-fluorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazole is a member of the triazole family, which has garnered attention due to its diverse biological activities. This article explores the biological properties of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer activities, supported by relevant case studies and research findings.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C19H17ClFN3S\text{C}_{19}\text{H}_{17}\text{ClF}\text{N}_3\text{S}

This structure features a triazole ring substituted with various functional groups that contribute to its biological activity.

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit significant antimicrobial properties. A study evaluating various 1,2,4-triazole derivatives found that compounds similar to our target compound displayed moderate to good activity against both Gram-positive and Gram-negative bacteria. Specifically:

  • In vitro studies showed that the compound inhibited the growth of Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) ranging from 62.5 to 250 µg/mL .
  • The presence of the sulfanyl group enhances the interaction with bacterial cell membranes, leading to increased permeability and efficacy .
Microorganism MIC (µg/mL)
E. coli125
Staphylococcus aureus100
Klebsiella pneumoniae150

Anti-inflammatory Activity

The anti-inflammatory potential of triazoles has been highlighted in various studies. The compound was tested for its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs):

  • At a concentration of 50 µg/mL , significant inhibition of TNF-α production was observed, reducing levels by up to 60% compared to controls .
  • The compound's anti-inflammatory effects were attributed to its ability to modulate immune responses, making it a candidate for further development in treating inflammatory diseases.

Anticancer Activity

Triazole derivatives have also been investigated for their anticancer properties. Preliminary studies suggest that this compound may inhibit cancer cell proliferation:

  • In vitro tests demonstrated that at concentrations ranging from 10 to 100 µg/mL , there was a noticeable decrease in the viability of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) .
  • The mechanism appears to involve the induction of apoptosis and cell cycle arrest, although further studies are needed to elucidate the exact pathways involved.

Case Studies

  • Antimicrobial Efficacy : A study conducted on various triazole derivatives reported that those containing similar functional groups as our compound exhibited enhanced antimicrobial activity against multiple bacterial strains. The findings suggested a correlation between structural modifications and biological efficacy .
  • Cytokine Modulation : Another research effort focused on the anti-inflammatory properties of triazoles demonstrated that specific derivatives could significantly suppress cytokine release in stimulated PBMC cultures. This study emphasized the therapeutic potential of triazoles in managing inflammatory conditions .

Scientific Research Applications

Antimicrobial Activity

The compound exhibits significant antimicrobial properties. Research has demonstrated that triazole derivatives can act against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). For instance, studies have shown that certain synthesized triazole hybrids possess minimum inhibitory concentrations (MIC) comparable to or better than established antibiotics like ciprofloxacin and vancomycin .

COX-2 Inhibition

The compound has been identified as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme linked to inflammation and pain. Inhibiting COX-2 can lead to potential therapeutic effects in treating inflammatory diseases . The crystal structure analysis of related triazole compounds has revealed insights into their binding interactions with COX-2, which can inform the design of more effective anti-inflammatory agents.

Antifungal Activity

Triazoles are well-known for their antifungal properties. Research indicates that derivatives of this compound can inhibit fungal growth effectively, making them candidates for antifungal drug development . The structure-activity relationship (SAR) studies highlight how modifications in the triazole ring can enhance antifungal efficacy.

Case Study: Antimicrobial Efficacy

A study evaluated a series of triazole derivatives against various bacterial strains, revealing that modifications at specific positions on the triazole ring significantly influenced antibacterial activity. The most potent compounds exhibited MIC values lower than conventional antibiotics, showcasing their potential as new antimicrobial agents .

Case Study: Anti-inflammatory Properties

In a separate investigation, the anti-inflammatory effects of triazole derivatives were assessed in vivo using animal models of inflammation. Results indicated that these compounds reduced inflammation markers significantly compared to control groups, suggesting a promising avenue for developing new anti-inflammatory medications .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against MRSA and other bacterial strains
COX-2 InhibitionSelective inhibition leading to reduced inflammation
AntifungalInhibition of fungal growth

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl group (-S-) in the compound undergoes oxidation to form sulfoxides or sulfones under controlled conditions. For example, oxidation using peracetic acid or hydrogen peroxide can convert the sulfanyl group to a sulfoxide, which may alter its biological activity or stability.

Reaction TypeConditionsProducts
OxidationPeracetic acid, H₂O₂Sulfoxide/Sulfone derivatives

Reduction Reactions

The triazole ring and other functional groups (e.g., halogenated benzyl substituents) may participate in reduction. For instance, catalytic hydrogenation could reduce the triazole ring or dehalogenate the chloro/fluoro groups, though this is less common without specific catalysts.

Nucleophilic Substitution at Sulfur

The sulfanyl group is reactive toward nucleophilic substitution. Reactions with alkylating agents (e.g., methyl iodide) or amines could replace the hydrogen on sulfur, forming thioethers or thioamides. This is analogous to reactions observed in similar triazole derivatives .

Mechanism :
The sulfur atom acts as a nucleophile, displacing a leaving group (e.g., halide) to form new bonds.

Coupling Reactions

The triazole core can participate in metal-catalyzed coupling reactions (e.g., Suzuki, Heck), particularly if the compound is functionalized with halogens. For example, cross-coupling with arylboronic acids could introduce new substituents, expanding its synthetic utility .

Hydrolysis and Functional Group Interconversion

Under acidic or basic conditions, the sulfanyl group may undergo hydrolysis to form thiols or disulfides. This could influence the compound’s solubility and interaction with biological targets.

Biological and Chemical Significance

The compound’s reactivity is critical for its applications in:

  • Drug Development : Sulfanyl oxidation or substitution could modulate its interaction with enzymes (e.g., COX inhibitors) .

  • Materials Science : Functional group modifications enable tailored physical properties (e.g., solubility in organic solvents).

Comparison with Similar Compounds

Key Observations :

  • Aromatic vs. Heterocyclic Substituents : Replacement of the benzylsulfanyl group with thiophen-2-yl () reduces steric bulk but may alter π-π stacking interactions critical for binding to biological targets like COX-2 .
  • Amino vs. Sulfanyl Groups: Amino-substituted derivatives () show enhanced antioxidant activity compared to sulfanyl analogues, likely due to improved hydrogen-bonding capacity .

COX-2 Inhibition

The target compound’s structural analogue, “4-(4-chlorophenyl)-3-[(4-fluorobenzyl)sulfanyl]-5-(thiophen-2-yl)-4H-1,2,4-triazole” (), exhibits selective COX-2 inhibition (IC50 = 4.26 μM) but lower potency than celecoxib (IC50 = 0.07 μM). The thiophene ring in this analogue engages in cation–π interactions with Tyr355, while the target compound’s 4-methylphenyl group may enhance hydrophobic interactions .

Antimicrobial Activity

  • Target Compound: Limited direct data, but analogues like “3-(4-bromobenzyl)-4-(4-chlorophenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole” () show strong activity against Candida albicans and E. coli (MIC < 0.01%).
  • Chlorophenyl vs. Fluorophenyl Derivatives : Fluorinated derivatives generally exhibit better bioavailability and target affinity due to fluorine’s electronegativity and small atomic radius .

Antioxidant Activity

Sulfanyl-substituted triazoles (e.g., the target compound) demonstrate moderate antioxidant activity, whereas amino-substituted analogues () show superior radical scavenging (e.g., 4g: 83% DPPH inhibition at 100 μM) due to NH groups’ ability to donate hydrogen atoms .

Physicochemical and Crystallographic Properties

  • Molecular Weight and Solubility: The target compound (C23H17ClF3N3S, MW 459.91) is heavier and less polar than its amino-substituted analogues (e.g., 4g: MW 430.5), likely reducing aqueous solubility .
  • Crystal Packing : Isostructural compounds () with Cl/Br substitutions exhibit nearly identical unit cell parameters, suggesting halogen size minimally affects packing. However, the target compound’s 4-fluorobenzyl group may introduce C–H···F interactions, stabilizing its crystal lattice .

Preparation Methods

Synthesis of Triazole-Thiol Intermediate

The triazole-thiol backbone is synthesized by cyclizing thiosemicarbazide derivatives. For example, 4-(4-methylphenyl)-3-(4-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione is prepared by reacting 4-chlorobenzohydrazide with carbon disulfide in basic conditions, followed by alkylation with 4-methylbenzyl bromide.

Reaction Conditions :

  • Reagents : 4-Chlorobenzohydrazide, CS₂, KOH, 4-methylbenzyl bromide.

  • Solvent : Ethanol/water mixture.

  • Temperature : Reflux at 80°C for 6–8 hours.

  • Yield : 68–72%.

Alkylation with 4-Fluorobenzyl Halides

The thiol group of the intermediate is alkylated using 4-fluorobenzyl chloride or bromide under basic conditions to introduce the sulfanyl moiety.

Procedure :

  • Dissolve the triazole-thiol intermediate in dry DMF.

  • Add K₂CO₃ and 4-fluorobenzyl chloride (1.2 equivalents).

  • Stir at room temperature for 12 hours.

  • Purify via column chromatography (SiO₂, ethyl acetate/hexane).

  • Yield : 60–65%.

One-Pot Multi-Component Reactions

A streamlined approach involves condensing 4-chlorophenyl isothiocyanate, 4-methylphenylhydrazine, and 4-fluorobenzyl bromide in a single pot.

Optimized Conditions :

  • Catalyst : Triethylamine (1 equivalent).

  • Solvent : Acetonitrile.

  • Temperature : 60°C for 24 hours.

  • Yield : 55–58%.

Solid-Phase Synthesis for High Throughput

Solid-supported synthesis using Wang resin has been employed to improve purity and scalability. The resin-bound hydrazine reacts sequentially with 4-chlorobenzoyl chloride and 4-fluorobenzyl thiol, followed by cleavage with TFA.

Key Steps :

  • Resin Functionalization : Wang resin → hydrazide resin.

  • Acylation : 4-Chlorobenzoyl chloride, DIC, HOBt.

  • Thiol Incorporation : 4-Fluorobenzyl thiol, DIAD, Ph₃P.

  • Cleavage : 95% TFA in DCM.

  • Purity : >95% (HPLC).

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.12 (m, 11H, aromatic), 4.32 (s, 2H, SCH₂), 2.38 (s, 3H, CH₃).

  • MS (ESI+) : m/z 410.1 [M+H]⁺.

Crystallographic Analysis

Single-crystal X-ray diffraction confirms the planar triazole ring and dihedral angles between substituents (e.g., 47.45° between triazole and phenyl rings).

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key Advantage
Cyclocondensation6590Scalability
One-Pot Synthesis5885Reduced steps
Solid-Phase Synthesis7095High purity, automation-friendly

Challenges and Optimization Strategies

  • Byproduct Formation : Competing N-alkylation can occur during thiol alkylation. Using excess 4-fluorobenzyl chloride (1.5 eq) minimizes this.

  • Solvent Choice : DMF outperforms THF in solubility and reaction rate.

  • Catalysis : Phase-transfer catalysts (e.g., TBAB) improve alkylation efficiency by 15–20% .

Q & A

Q. Optimization strategies :

  • Catalysis : Use of mild bases (e.g., triethylamine) to enhance nucleophilic substitution efficiency.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates.
  • Temperature control : Reflux conditions (~80–100°C) balance reaction rate and side-product formation.

Basic: What spectroscopic and crystallographic methods are critical for characterizing this compound?

Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign substituent environments (e.g., aromatic protons at δ 7.2–8.1 ppm for chlorophenyl/fluorobenzyl groups) .
    • IR : Confirm sulfanyl (C–S stretch ~600–700 cm⁻¹) and triazole ring (C=N ~1500–1600 cm⁻¹) .
  • Crystallography :
    • X-ray diffraction : Resolve molecular packing and non-covalent interactions (e.g., hydrogen bonds, π-π stacking). SHELX software (SHELXL for refinement) is widely used .
    • Data interpretation : Analyze intermolecular interactions (e.g., weak C–H···F bonds) using programs like Mercury .

Advanced: How can researchers address discrepancies between experimental crystallographic data and theoretical DFT-D calculations for this compound?

Answer:
Discrepancies often arise in non-covalent interaction energies or bond-length deviations. Mitigation strategies include:

  • Parameter tuning : Adjust dispersion correction (DFT-D3) coefficients to better match experimental van der Waals radii .
  • Basis set selection : Use larger basis sets (e.g., def2-TZVP) for heavy atoms (Cl, S) to improve accuracy .
  • Validation : Cross-check with alternative methods like MP2 for weak interactions (e.g., chalcogen bonds in the crystal lattice) .
  • Thermal motion modeling : Apply TLS (Translation-Libration-Screw) refinement in SHELXL to account for dynamic disorder .

Advanced: What methodological challenges arise in studying the supramolecular self-assembly of this compound, and how are they resolved?

Answer:
Challenges include:

  • Weak interactions : Detection of unconventional motifs (e.g., C–H···π, S···π) requires high-resolution X-ray data (≤ 0.8 Å) and Hirshfeld surface analysis .
  • Polymorphism : Multiple crystal forms may form under varying solvent conditions. Use solvent-drop grinding or controlled evaporation to isolate stable polymorphs .
  • Theoretical modeling : Hybrid QM/MM approaches (e.g., ONIOM) can model large assemblies, validated against experimental packing diagrams .

Basic: How is the antioxidant activity of this triazole derivative evaluated in vitro?

Answer:
Common assays include:

  • DPPH radical scavenging : Measure absorbance decay at 517 nm; IC₅₀ values compared to standards like BHA/BHT .
  • FRAP (Ferric Reducing Antioxidant Power) : Quantify Fe³+→Fe²+ reduction using UV-Vis at 593 nm .
  • Cellular assays : Use HepG2 cells to assess ROS (reactive oxygen species) inhibition via fluorescence probes (e.g., DCFH-DA) .

Advanced: What computational strategies predict the COX-2 inhibitory activity of this compound?

Answer:

  • Docking studies : Use AutoDock Vina to model ligand binding in COX-2 (PDB ID: 5KIR). Key interactions include:
    • Sulfanyl group with Arg513.
    • Fluorobenzyl moiety in hydrophobic pocket (Tyr385, Trp387) .
  • MD simulations : Run 100 ns trajectories (AMBER force field) to assess binding stability and residue flexibility .
  • QSAR models : Correlate substituent electronegativity (Cl, F) with IC₅₀ values using MLR (Multiple Linear Regression) .

Advanced: How do substituent modifications (e.g., Cl→Br or methyl→ethyl) impact the compound’s biological and physicochemical properties?

Answer:

  • Lipophilicity : Fluorobenzyl groups enhance logP (measured via HPLC retention times), improving membrane permeability .
  • Bioactivity : Chlorophenyl derivatives show higher COX-2 selectivity (SI > 10) compared to brominated analogs due to optimal steric fit .
  • Thermal stability : Methyl groups at the 4-position increase melting points (DSC data) by ~20°C vs. ethyl derivatives .

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